molecular formula C13H26O B13541051 5-Butylnonan-3-one

5-Butylnonan-3-one

Cat. No.: B13541051
M. Wt: 198.34 g/mol
InChI Key: PTRBKSBUWUSHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butylnonan-3-one is an organic compound that belongs to the class of ketones It is a colorless liquid with a distinct odor

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Butylnonan-3-one can be synthesized through several methods. One common synthetic route involves the ketonization of valeric acid, which can be derived from levulinic acid. Levulinic acid is first converted to valeric acid, which then undergoes ketonization to form this compound .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale ketonization processes. These processes typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Butylnonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted ketones and other derivatives.

Scientific Research Applications

5-Butylnonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylnonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    5-Nonanone:

    5-Methyl-2-octanone: A related ketone with a different alkyl group substitution pattern.

Uniqueness

5-Butylnonan-3-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

5-butylnonan-3-one

InChI

InChI=1S/C13H26O/c1-4-7-9-12(10-8-5-2)11-13(14)6-3/h12H,4-11H2,1-3H3

InChI Key

PTRBKSBUWUSHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)CC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.